Sodium Propane-1-sulfonate Hydrate
Overview
Description
- Sodium Propane-1-sulfonate Hydrate (CAS No. 304672-01-3) is a sulfonate-containing compound.
- It is also known as 1-Propanesulfonic acid sodium salt monohydrate.
- The empirical formula is C3H7NaO3S · H2O, and the molecular weight is 164.16 g/mol.
- It forms a hydrate structure with propane as the guest molecule, adopting a structure II crystal lattice.
Synthesis Analysis
- Sodium Propane-1-sulfonate Hydrate can be synthesized by reacting propanesulfonic acid with an alkali.
- The resulting solution is filtered and crystallized to obtain the hydrate crystals.
Molecular Structure Analysis
- Sodium Propane-1-sulfonate Hydrate has a structure II crystal lattice, consisting of 16 small cages (S) and eight large cages (L).
- The water cages are stabilized by hydrogen bonding and can accommodate propane as the guest molecule.
Chemical Reactions Analysis
- Sodium Propane-1-sulfonate Hydrate can participate in various reactions, including S–S, N–S, and C–S bond-forming reactions.
- It serves as a versatile building block for synthesizing organosulfur compounds.
Physical And Chemical Properties Analysis
- Sodium Propane-1-sulfonate Hydrate is a white crystalline solid, soluble in water.
- It has a melting point of about 214-215°C and gradually loses crystal water when exposed to air.
Scientific Research Applications
1. Proton Exchange Membranes
Sodium Propane-1-sulfonate Hydrate has been utilized in the development of sulfonated poly(arylene ether) copolymers, showing promising applications as proton exchange membranes (PEMs) due to high proton conductivity and good oxidative and dimensional stability (Pang et al., 2008). Another study demonstrates the synthesis of side-chain-type sulfonated poly(arylene ether) with pendant sulfoalkyl group copolymers for similar applications (Pang et al., 2007).
2. Functional Material Production
This compound is used in the synthesis of various functional materials due to its molecular structure, which includes both epoxy and hydrophilic sulfonate groups. These materials include gelling agents, emulsifiers, and photosensitive materials (Zheng-guo, 2005).
3. Vibrational Spectroscopy and Theoretical Studies
It's been studied through vibrational spectroscopy and theoretical calculations to understand its conformational behavior in both solid state and aqueous solution, providing insights into its molecular properties (Ohno et al., 2000).
4. Polymer Functionalization
The compound plays a role in polymer functionalization, specifically in poly(sulfone)s, enhancing their properties as proton conductive membranes for use in direct methanol fuel cells (Norris et al., 2010).
5. Antioxidant Properties
Research has also been conducted on the synthesis of sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates, evaluating their antioxidant properties, particularly in the context of interactions with lipoperoxide radicals (Oleynik et al., 2007).
6. Dispersion Stability in Nano Materials
The compound has been used to study the dispersion stability of polyacrylic copolymers with anionic sulfonic groups on nanozinc oxide, providing insights into nanomaterials applications (Liu & Liu, 2014).
Safety And Hazards
- Sodium Propane-1-sulfonate Hydrate is generally considered safe, but precautions should be taken during handling.
- Avoid inhalation, skin contact, and ingestion. Store in a dry, well-ventilated place away from fire.
Future Directions
- Research on surfactants or other additives to enhance hydrate management technologies is ongoing.
- Computational tools can provide insights into surfactant behavior during hydrate formation.
I hope this analysis provides a comprehensive overview of Sodium Propane-1-sulfonate Hydrate. If you need further details or have any specific questions, feel free to ask! 😊
properties
IUPAC Name |
sodium;propane-1-sulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVXXQXZXDEHE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635401 | |
Record name | Sodium propane-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Propane-1-sulfonate Hydrate | |
CAS RN |
304672-01-3 | |
Record name | Sodium propane-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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